Superior Solution Stability Compared to L-Cysteine
For in vitro and cell culture applications requiring sustained cysteine delivery, 2-oxo-1,3-thiazolidine-5-carboxylic acid demonstrates a crucial and quantifiable advantage in solution stability over its active metabolite, L-cysteine. This differentiation is paramount for ensuring experimental reproducibility and avoiding artifacts caused by premature oxidation of the active agent. [1]
| Evidence Dimension | Aqueous Solution Stability |
|---|---|
| Target Compound Data | Stable for months |
| Comparator Or Baseline | Stable for hours |
| Quantified Difference | Stability difference measured in months vs. hours |
| Conditions | L-2-oxothiazolidine-4-carboxylate (OTC) and L-cysteine solutions under comparable aqueous conditions. |
Why This Matters
This stability directly translates to reliable and reproducible cysteine delivery in long-term cell culture experiments and facilitates the preparation of stock solutions, unlike the impractical and artifact-prone use of free cysteine.
- [1] MedChemExpress. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats. Product Datasheet. Available at: https://www.medchemexpress.com. View Source
